molecular formula C13H11BrFNO2S B3955884 N-(4-bromobenzyl)-4-fluorobenzenesulfonamide CAS No. 328023-03-6

N-(4-bromobenzyl)-4-fluorobenzenesulfonamide

Cat. No. B3955884
CAS RN: 328023-03-6
M. Wt: 344.20 g/mol
InChI Key: UKTWJVQCOAJRQH-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-4-fluorobenzenesulfonamide, also known as BBF 267, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using specific methods and has been found to exhibit unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-4-fluorobenzenesulfonamide 267 involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This binding is reversible and has been found to be selective for specific enzymes. The binding of this compound 267 to carbonic anhydrases has been found to result in the inhibition of the enzyme's activity, leading to a decrease in the production of aqueous humor in the eye and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
This compound 267 has been found to exhibit unique biochemical and physiological effects due to its ability to inhibit specific enzymes. The inhibition of carbonic anhydrases has been found to result in a decrease in the production of aqueous humor in the eye, leading to a decrease in intraocular pressure. This effect has potential therapeutic applications in the treatment of glaucoma. This compound 267 has also been found to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(4-bromobenzyl)-4-fluorobenzenesulfonamide 267 has several advantages for use in lab experiments. It is a relatively easy compound to synthesize, and it has been found to exhibit selective inhibition of specific enzymes. However, this compound 267 also has limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(4-bromobenzyl)-4-fluorobenzenesulfonamide 267. One potential direction is the optimization of the synthesis method to increase the yield and purity of the compound. Another direction is the investigation of the compound's potential therapeutic applications in diseases such as glaucoma and cancer. Additionally, further research is needed to understand the mechanism of action of this compound 267 and its effects on specific enzymes.

Scientific Research Applications

N-(4-bromobenzyl)-4-fluorobenzenesulfonamide 267 has been found to have potential applications in scientific research due to its ability to inhibit the activity of specific enzymes. Enzymes such as carbonic anhydrases, which are involved in various physiological processes, have been found to be inhibited by this compound 267. This inhibition has been found to have potential therapeutic applications in diseases such as glaucoma and cancer.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTWJVQCOAJRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501220107
Record name N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

328023-03-6
Record name N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328023-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Bromophenyl)methyl]-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501220107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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